Arsenocholine

Description

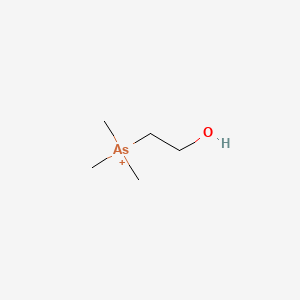

Arsenocholine is an arsonium ion that is choline in which the central nitrogen has been replaced by arsenic. It has a role as a marine metabolite, a xenobiotic and a human urinary metabolite. It is an arsonium ion and an organoarsenic compound.

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)arsanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLOBEXOFQEWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14AsO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873153 | |

| Record name | Arsenocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39895-81-3 | |

| Record name | Arsenocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39895-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGJ7RV2D8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenocholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Arsenocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenocholine (AC) is a quaternary organoarsenic compound predominantly found in marine organisms. As a natural constituent of the marine food web, its chemical properties, metabolism, and toxicological profile are of significant interest to researchers in environmental science, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical properties of arsenocholine, detailing its structure, stability, and reactivity. It includes a summary of its metabolic fate, primarily its conversion to the non-toxic arsenobetaine, and outlines established analytical methodologies for its detection and quantification. This document is intended to serve as a foundational resource for professionals engaged in the study of organoarsenic compounds.

Chemical and Physical Properties

Arsenocholine is the arsenic analogue of choline, where an arsenic atom replaces the nitrogen atom in the quaternary ammonium group. This substitution significantly influences its chemical behavior and biological interactions.

Structure and Identification

-

Molecular Formula: C₅H₁₄AsO⁺[1]

-

Molecular Weight: 165.09 g/mol [1]

-

CAS Number: 39895-81-3[1]

-

IUPAC Name: (2-Hydroxyethyl)trimethylarsonium[1]

-

Synonyms: Arsenocholine, (2-Hydroxyethyl)trimethylarsonium[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of arsenocholine are not extensively reported in the public literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Weight | 165.09 g/mol | [1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Formal Charge | +1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Note: The lack of available experimental data for pKa and aqueous solubility is a significant gap in the current understanding of arsenocholine's environmental and biological behavior.

Structural Data

| Bond | Typical Length (Å) | Source |

| As-C | 1.85 - 1.95 | General Crystallography Data |

| As-O | 1.65 - 1.75 | General Crystallography Data |

| C-C | 1.54 | General Organic Chemistry |

| C-O | 1.43 | General Organic Chemistry |

| C-H | 1.09 | General Organic Chemistry |

Stability and Reactivity

Arsenocholine is considered a stable compound under normal environmental conditions. Information regarding its stability with respect to pH and temperature is limited. However, studies on related thio-arsenicals suggest that organoarsenic compounds can undergo conversion between oxide and sulfide forms depending on pH, and that elevated temperatures can accelerate degradation.[2]

Synthesis and Metabolism

Synthesis of Arsenocholine Bromide

A common method for the synthesis of arsenocholine is through the reaction of trimethylarsine with 2-bromoethanol. The following is a generalized protocol based on the synthesis of similar quaternary arsonium compounds.

Experimental Protocol: Synthesis of Arsenocholine Bromide

-

Reactants: Trimethylarsine [(CH₃)₃As], 2-Bromoethanol (BrCH₂CH₂OH)

-

Solvent: A suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a fume hood, a solution of 2-bromoethanol in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Trimethylarsine is slowly added to the stirred solution at room temperature. Due to the volatile and toxic nature of trimethylarsine, this step must be performed with extreme caution in a well-ventilated area.

-

The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate of arsenocholine bromide is collected by filtration.

-

The product is washed with the cold solvent to remove any unreacted starting materials.

-

The arsenocholine bromide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

-

Characterization: The identity and purity of the synthesized arsenocholine bromide should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Metabolism of Arsenocholine

The primary metabolic pathway of arsenocholine in vivo is its oxidation to arsenobetaine. This biotransformation is a detoxification process, as arsenobetaine is considered to be non-toxic.

In Vitro Metabolism of Arsenocholine

Studies have shown that the biotransformation of arsenocholine to arsenobetaine occurs in the mitochondrial fraction of liver cells.[3] The process involves a two-step oxidation.

Experimental Protocol: In Vitro Metabolism of Arsenocholine

-

Biological System: Isolated rat liver mitochondria.

-

Substrate: Arsenocholine.

-

Incubation Medium: A suitable buffer solution (e.g., phosphate buffer) containing necessary cofactors for mitochondrial enzymatic activity.

-

Procedure:

-

Rat liver mitochondria are isolated using standard cell fractionation techniques.

-

A known concentration of arsenocholine is added to the mitochondrial suspension in the incubation medium.

-

The mixture is incubated at 37°C for a specific period.

-

Aliquots of the incubation mixture are taken at different time points.

-

The reaction is quenched, for example, by adding a strong acid like perchloric acid.

-

The samples are then centrifuged to remove precipitated proteins.

-

The supernatant is analyzed for the presence of arsenocholine and its metabolites, primarily arsenobetaine aldehyde and arsenobetaine, using a validated analytical method such as HPLC-ICP-MS.

-

Analytical Methodologies

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the most common and sensitive technique for the speciation and quantification of arsenic compounds, including arsenocholine.

HPLC-ICP-MS Analysis of Arsenocholine

Experimental Protocol: Quantification of Arsenocholine by HPLC-ICP-MS

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

-

Chromatographic Conditions:

-

Column: A suitable column for separating organoarsenic species, often a cation-exchange or anion-exchange column depending on the specific method.

-

Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A common mobile phase for anion-exchange chromatography is a buffered solution of ammonium carbonate or ammonium nitrate.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Injection Volume: A small volume (e.g., 20 µL) of the sample extract is injected.

-

-

ICP-MS Conditions:

-

RF Power: Typically around 1500 W.

-

Plasma Gas Flow: Argon gas flow rates are optimized for stable plasma.

-

Nebulizer Gas Flow: Optimized for efficient sample introduction.

-

Monitored m/z: The isotope of arsenic (⁷⁵As) is monitored.

-

-

Sample Preparation:

-

Biological or environmental samples are subjected to an extraction procedure to isolate the arsenic compounds. A common method involves extraction with a mixture of methanol and water.

-

The extract is then filtered to remove particulate matter before injection into the HPLC system.

-

-

Quantification:

-

Quantification is achieved by external calibration using certified standards of arsenocholine.

-

The peak area of the arsenocholine signal in the chromatogram is proportional to its concentration in the sample.

-

Visualizations

Metabolic Pathway of Arsenocholine

Figure 1: Metabolic conversion of arsenocholine to arsenobetaine.

Experimental Workflow for Arsenocholine Analysis

Figure 2: Workflow for the analysis of arsenocholine by HPLC-ICP-MS.

Conclusion

Arsenocholine is a key organoarsenic compound in the marine environment, primarily serving as a precursor to the non-toxic arsenobetaine. While its fundamental chemical identity is well-established, a comprehensive understanding of its physicochemical properties, such as pKa and aqueous solubility, remains incomplete. The methodologies for its synthesis and analysis are relatively well-defined, with HPLC-ICP-MS being the analytical technique of choice. Further research is warranted to fill the existing data gaps, which will be crucial for a more accurate assessment of its environmental fate and potential biological interactions. This technical guide consolidates the current knowledge on arsenocholine, providing a valuable resource for the scientific community.

References

- 1. Arsenocholine | C5H14AsO+ | CID 104820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Precursor: A Technical Guide to the Natural Occurrence of Arsenocholine in Marine Food Webs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a metalloid of significant toxicological concern in its inorganic forms, presents a fascinatingly complex biogeochemical cycle within the marine environment. Marine organisms have evolved intricate detoxification pathways, transforming inorganic arsenic into a diverse array of organoarsenic compounds. Among these, arsenobetaine stands out as the predominant and non-toxic arsenic species found in most marine animals. However, the biosynthesis of this stable compound is not direct. A crucial, yet often overlooked, intermediate in this pathway is arsenocholine. This technical guide provides an in-depth exploration of the natural occurrence of arsenocholine in marine food webs, detailing its distribution, proposed biosynthetic origins, and the analytical methodologies employed for its detection and quantification. Understanding the dynamics of arsenocholine is pivotal for a comprehensive grasp of arsenic biogeochemistry and its implications for marine ecology and seafood safety.

Data Presentation: Quantitative Occurrence of Arsenocholine

The concentration of arsenocholine in marine organisms is generally low, as it is typically a transient intermediate that is efficiently converted to arsenobetaine. However, detectable levels have been reported in a variety of species, with concentrations varying based on the organism, tissue type, geographical location, and analytical methodology. The following table summarizes quantitative data on arsenocholine concentrations from various studies. It is important to note that in many analyses, arsenocholine is found to be a minor component of the total arsenic burden.

| Trophic Level | Organism | Tissue | Concentration of Arsenocholine (mg/kg, dry weight unless noted) | Reference |

| Primary Producers | Marine Algae | Whole | Generally not detected or at trace levels | [1] |

| Primary Consumers | Shellfish (various) | Whole | 0.033 - 69.0 | [2] |

| Crustaceans (Shrimp) | Muscle | Traces | [3] | |

| Secondary Consumers | Fish (various) | Muscle | < 0.016 - 0.084 | [4] |

| Fish (various) | Liver | Detected as a minor constituent | [3] | |

| Tertiary Consumers | Marine Mammals (Dall's porpoise, pilot whale, seals) | Liver | Detected as a minor constituent | |

| Sea Turtles (green, loggerhead) | Liver | Detected as a minor constituent |

Proposed Biosynthetic and Metabolic Pathways

The precise biosynthetic pathway of arsenocholine in marine organisms is not yet fully elucidated and remains an active area of research. However, a consensus is emerging that it originates from the degradation of arsenosugars, which are produced by marine algae and other primary producers. The subsequent metabolism of arsenocholine to the more stable arsenobetaine is better understood.

Proposed Biosynthesis of Arsenocholine from Arsenosugars

The current hypothesis suggests that arsenosugars, synthesized by marine algae as a primary detoxification mechanism for inorganic arsenic, are transferred through the food web to herbivores.[5][6] Within these primary consumers, gut microbiota and enzymatic processes are thought to degrade the arsenosugars.[7][8] This degradation is proposed to involve the cleavage of the glycosidic bond and subsequent transformations of the arsenic-containing side chain, leading to the formation of intermediates like dimethylarsinoyl ethanol (DMAE).[9] Further enzymatic modifications of these intermediates are speculated to yield arsenocholine.[6] However, the specific enzymes catalyzing these steps in marine invertebrates have not yet been definitively identified.[6]

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. Arsenic and Mercury Distribution in an Aquatic Food Chain: Importance of Femtoplankton and Picoplankton Filtration Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.wou.edu [people.wou.edu]

- 5. Identification of Steps in the Pathway of Arsenosugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]

- 9. researchgate.net [researchgate.net]

Arsenocholine: A Technical Guide to its Discovery, Historical Research, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine, a quaternary organoarsenic compound, has been a subject of scientific inquiry for several decades, primarily due to its presence in the marine ecosystem and its role as a precursor to the ubiquitous arsenobetaine. This technical guide provides an in-depth overview of the discovery of arsenocholine, the historical research that has shaped our understanding of this compound, and the key metabolic pathways it undergoes. The information is presented with a focus on experimental methodologies and quantitative data to serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.

Discovery and Historical Research

The discovery of arsenocholine was not a singular event but rather a gradual process of identification and confirmation in various marine organisms. While the synthesis of arsenocholine as a reference standard was reported as early as 1977, its definitive identification in a natural source came later.

Key historical milestones in arsenocholine research include:

-

1977: Synthesis as a Reference Compound: In a study focused on the metabolism of arsenic in the marine alga Tetraselmis chuii and the crustacean Daphnia magna, Irgolic and his colleagues reported the synthesis of arsenocholine. This was done to have a reference substance for their chromatographic analyses of arsenic metabolites. While this paper did not identify arsenocholine in these organisms, it indicated that the compound was known and could be chemically synthesized[1].

-

1983: First Suggestion in a Natural Source: Norin and Christakopoulos, in their investigations into organoarsenic compounds in shrimp, were among the first to suggest the presence of arsenocholine in a natural matrix. Their work laid the foundation for subsequent confirmation by more advanced analytical techniques.

-

1987: Unequivocal Confirmation in Shrimp: Lau and colleagues provided unequivocal evidence for the presence of arsenocholine in shrimp extracts. Using the advanced analytical technique of fast atom bombardment (FAB) ionization combined with tandem mass spectrometry (MS/MS), they were able to confirm its identity by comparing the fragmentation spectra with that of an authentic arsenocholine standard[2].

-

1988: Elucidation of Cellular Metabolism: A pivotal study by Christakopoulos, Norin, and their team detailed the cellular metabolism of arsenocholine. Using in vitro experiments with rat liver cell fractions, they demonstrated the biotransformation of arsenocholine into arsenobetaine and other metabolites, establishing its role as a metabolic precursor[3].

These seminal studies, along with subsequent research, have solidified our understanding of arsenocholine's place in the marine arsenic cycle and its biochemical transformations.

Quantitative Data on Arsenocholine Occurrence

Quantitative data on arsenocholine concentrations in marine organisms is crucial for assessing dietary exposure and understanding its ecological distribution. The following table summarizes historical data on arsenocholine levels in various seafood samples. It is important to note that these values can vary significantly based on the species, geographical location, and the analytical methods used at the time.

| Marine Organism | Sample Type | Arsenocholine Concentration (µg As/g dry weight) | Reference |

| Shrimp (Pandalus borealis) | Muscle | Evidence of presence, not quantified | Norin & Christakopoulos, 1983 |

| Shrimp | Extract | Confirmed presence, not quantified | Lau et al., 1987[2] |

| Fish (various species) | - | 0 - 0.6% of total extracted arsenic | Larsen et al., 1993[4] |

| Shellfish (various species) | - | 0 - 0.6% of total extracted arsenic | Larsen et al., 1993[4] |

| Lobster Digestive Gland | - | 0 - 0.6% of total extracted arsenic | Larsen et al., 1993[4] |

Experimental Protocols

The identification and metabolic studies of arsenocholine have relied on a variety of sophisticated analytical techniques. Below are detailed methodologies from key historical papers.

Synthesis of Arsenocholine (Irgolic et al., 1977)[1]

The synthesis of arsenocholine was crucial for its use as a reference standard in early studies. The protocol involved the reaction of trimethylarsine with 2-bromoethanol.

Materials:

-

Trimethylarsine ((CH₃)₃As)

-

2-Bromoethanol (BrCH₂CH₂OH)

-

Anhydrous diethyl ether

Procedure:

-

A solution of 2-bromoethanol in anhydrous diethyl ether was prepared.

-

An equimolar amount of trimethylarsine was added to the solution at room temperature with constant stirring.

-

The reaction mixture was stirred for several hours, during which a white precipitate of arsenocholine bromide formed.

-

The precipitate was collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

The identity and purity of the synthesized arsenocholine bromide were confirmed by elemental analysis and nuclear magnetic resonance (NMR) spectroscopy.

Identification by Fast Atom Bombardment Tandem Mass Spectrometry (Lau et al., 1987)[2]

This method provided definitive confirmation of arsenocholine in shrimp extracts.

Sample Preparation:

-

Shrimp tissue was homogenized and extracted with a methanol-water mixture.

-

The extract was purified using ion-exchange chromatography to isolate the cationic arsenic compounds.

Mass Spectrometry:

-

Ionization: Fast Atom Bombardment (FAB) was used to generate ions from the sample matrix (a glycerol matrix was typically used).

-

Mass Analysis: A tandem mass spectrometer (MS/MS) was employed. The first mass spectrometer selected the parent ion corresponding to the mass of the arsenocholine cation (m/z 165).

-

Collision-Induced Dissociation (CID): The selected parent ion was fragmented by collision with a neutral gas (e.g., argon) in a collision cell.

-

Daughter Ion Analysis: The second mass spectrometer analyzed the resulting fragment ions (daughter ions).

-

Confirmation: The daughter ion spectrum of the ion at m/z 165 from the shrimp extract was compared with the spectrum obtained from the synthesized arsenocholine standard. A match in the fragmentation pattern confirmed the identity of arsenocholine.

In Vitro Metabolism Studies (Christakopoulos et al., 1988)[3]

This study elucidated the metabolic fate of arsenocholine in liver cells.

Experimental System:

-

Isolated rat liver cell fractions: mitochondria, microsomes, and cytosol.

-

Hepatocytes (whole liver cells).

Incubation Procedure:

-

Synthetic arsenocholine was incubated with the different liver cell fractions or hepatocytes in a suitable buffer at 37°C.

-

At various time points, aliquots of the incubation mixture were taken, and the reaction was stopped (e.g., by adding a deproteinizing agent).

-

The samples were then analyzed to identify and quantify the metabolites.

Analytical Method:

-

The separation of arsenocholine and its metabolites was achieved using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Detection was performed using arsenic-specific detectors, such as an atomic absorption spectrometer coupled to the chromatograph.

Metabolic Pathway of Arsenocholine

The primary metabolic fate of arsenocholine in marine organisms and mammals is its oxidation to arsenobetaine. The study by Christakopoulos et al. (1988) provided significant insights into this pathway, which occurs within the mitochondria of liver cells[3].

The following diagram illustrates the key steps in the mitochondrial biotransformation of arsenocholine.

Caption: Mitochondrial metabolism of arsenocholine.

The initial step is the oxidation of arsenocholine to arsenobetaine aldehyde, a reaction catalyzed by the mitochondrial enzyme choline dehydrogenase. Arsenobetaine aldehyde is then further oxidized to form the stable and major metabolite, arsenobetaine. A side reaction can lead to the formation of trimethylarsine oxide from arsenobetaine aldehyde, which can be subsequently reduced to trimethylarsine[3].

Conclusion

The discovery and study of arsenocholine have been instrumental in understanding the biogeochemical cycling of arsenic in the marine environment. From its initial synthesis as a reference compound to its definitive identification in seafood and the elucidation of its metabolic conversion to the non-toxic arsenobetaine, research on arsenocholine has highlighted the complex biotransformations that organoarsenic compounds undergo. The experimental protocols and quantitative data presented in this guide offer a comprehensive historical perspective and a valuable resource for contemporary researchers. Further investigations into the enzymatic processes and potential physiological roles of arsenocholine and its metabolites will continue to be an important area of study.

References

- 1. Characterization of arsenic compounds formed by Daphnia magna and Tetraselmis chuii from inorganic arsenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and confirmation of arsenobetaine and arsenocholine in fish, lobster and shrimp by a combination of fast atom bombardment and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arsenic speciation in seafood samples with emphasis on minor constituents: an investigation using high-performance liquid chromatography with detection by inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Preliminary Toxicological Profile of Arsenocholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (AsCho), a naturally occurring organoarsenic compound found predominantly in marine organisms, has garnered significant scientific interest due to its potential for human dietary exposure.[1][2] Unlike its inorganic counterparts, arsenocholine is generally considered to be of low toxicity.[2][3][4] This technical guide provides a comprehensive overview of the preliminary toxicological studies on arsenocholine, presenting key quantitative data, detailed experimental protocols, and a visualization of its metabolic pathway.

Quantitative Toxicological Data

The acute and sub-acute toxicity of arsenocholine has been evaluated in various in vivo and in vitro models. The collected data are summarized below for comparative analysis.

In Vivo Toxicity Data

| Species | Route of Administration | Dose | Observation | Reference |

| Rodent | Oral | 6.5 g/kg | LD50 | [5] |

| CDF1 Mice | Intraperitoneal | 0.1 g/kg | Weak and partial, but significant, in vivo immunotoxicity. No severe acute inflammatory responses. All mice survived. | [1] |

| CDF1 Mice | Oral | 10.0 g/kg (total) | Weak and partial, but significant, in vivo immunotoxicity, mainly affecting T-lymphocytes. All mice survived without a significant decrease in body weight. | [1] |

| Rats | Oral | 1% in diet for one week | No toxic reactions observed. | [6] |

In Vitro Cytotoxicity Data

| Cell Type | Species | Concentration | Observation | Reference |

| Murine Splenocytes, Thymocytes, Peyer's patch lymphocytes, Macrophages | Mouse | > 25 mmol/L | No cytolethality observed. | [1] |

| Murine Bone Marrow Cells | Mouse | > 100 µmol/dm³ | Slightly but significantly enhanced cell viability. | [7] |

| Isolated Hepatocytes | Not Specified | Not Specified | No cytotoxicity observed. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological research. The following section outlines the key experimental protocols employed in the cited studies on arsenocholine.

In Vivo Immunotoxicity Study in Mice

-

Animal Model: CDF1 mice were used to assess the in vivo immunotoxic effects of arsenocholine.[1]

-

Test Substance: Synthetically prepared pure arsenocholine was administered.[1]

-

Administration Routes and Dosage:

-

Experimental Duration: The effects on immune organs and effector cells were assessed on day 9 post-administration.[1]

-

Endpoints Measured:

In Vitro Cytotoxicity Assay

-

Cell Types: Murine immune effector cells were isolated, including splenocytes, thymocytes, Peyer's patch lymphocytes, peritoneal macrophages, and bone marrow cells.[7]

-

Test Substance: Synthesized pure arsenocholine was used.[7]

-

Culture Conditions: Cells were cultured for 48 hours in the presence of varying concentrations of arsenocholine (up to and over 25 mmol/L).[1]

-

Endpoint Measured: Cellular viability was observed to determine any cytotoxic effects.[1]

Metabolism Studies

-

Animal Models: Mice, rats, and rabbits were utilized to study the metabolism of arsenocholine.[9]

-

Test Substance: 73As-labelled arsenocholine was synthesized and administered orally.[9]

-

Sample Collection: Urine was collected for up to 3 days post-administration. Tissues were also collected for analysis of retained arsenic activity.[9]

-

Analytical Method: The chemical forms of arsenic in urine and tissues were identified to determine the metabolic fate of arsenocholine.[9]

-

In Vitro System: Isolated rat liver cell fractions (mitochondrial, microsomal, and cytosolic) were used to investigate the biotransformation of arsenocholine.[8]

Metabolic Pathway of Arsenocholine

Arsenocholine undergoes biotransformation in vivo, primarily through oxidation to arsenobetaine, which is the major metabolite excreted in urine.[8][9] In vitro studies using liver cell fractions have elucidated the key steps in this metabolic process.[8]

Caption: Metabolic pathway of Arsenocholine.

Potential Signaling Pathways and Toxicological Mechanisms

While specific signaling pathways for arsenocholine are not extensively detailed in the literature, the toxicological effects of arsenic compounds, in general, involve interactions with cellular processes. Arsenic and its metabolites are known to disrupt ATP production and induce oxidative stress.[5] However, arsenocholine itself exhibits low toxicity.[3] Its rapid oxidation to the non-toxic arsenobetaine is a key detoxification pathway.[1] The mild immunotoxicity observed at high doses suggests a potential for interaction with immune signaling pathways, particularly those involving T-lymphocytes, although the precise mechanisms remain to be elucidated.[1] The lack of in vitro cytotoxicity, even at high concentrations, further supports the notion that the in vivo effects may be mediated by its metabolites.[1]

Caption: General experimental workflow for toxicological evaluation.

Conclusion

The available preliminary toxicological data indicate that arsenocholine possesses a low order of acute toxicity. In vivo studies in rodents have demonstrated a high LD50 value and only mild immunotoxic effects at very high doses. In vitro, arsenocholine does not exhibit significant cytotoxicity to a range of immune cells and hepatocytes. The primary metabolic pathway involves the oxidation of arsenocholine to the non-toxic compound arsenobetaine, which is efficiently excreted in the urine. This rapid biotransformation and excretion likely contribute to its low toxicity profile. Further research is warranted to fully elucidate the long-term effects and the precise molecular mechanisms underlying the observed mild immunotoxicity of arsenocholine.

References

- 1. refp.cohlife.org [refp.cohlife.org]

- 2. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Arsenocholine | C5H14AsO+ | CID 104820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of arsenocholine in mice, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotransformation Pathways of Arsenocholine to Arsenobetaine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arsenocholine (AsC), a quaternary organoarsenic compound found in various marine organisms, is a key intermediate in the biogeochemical cycle of arsenic. Its biotransformation into the chemically stable and virtually non-toxic compound, arsenobetaine (AsB), is a critical detoxification process in both microbial and mammalian systems. AsB is the predominant arsenic species found in most marine animals and is ultimately consumed by humans. Understanding the precise pathways, enzymatic machinery, and kinetics of the AsC to AsB conversion is essential for toxicology, environmental science, and human health risk assessment. This technical guide provides a comprehensive overview of the known biotransformation pathways, summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the core processes.

Biotransformation Pathways

The conversion of arsenocholine to arsenobetaine is a two-step enzymatic oxidation process. The primary pathway involves the oxidation of the terminal alcohol group of arsenocholine to an aldehyde, followed by a second oxidation of the aldehyde to a carboxylic acid, yielding arsenobetaine. This fundamental pathway has been identified in both mammalian and microbial systems, albeit with different enzymatic players.

Mammalian Biotransformation

In mammals, the liver is the principal site for the metabolism of arsenocholine.[1] Studies involving rats, mice, and rabbits have shown that orally administered arsenocholine is readily absorbed from the gastrointestinal tract and subsequently metabolized, with arsenobetaine being the primary metabolite excreted in the urine.[2]

The biotransformation is localized within the mitochondrial fraction of liver cells.[3] The process mirrors the metabolism of its nitrogenous analog, choline. The pathway proceeds as follows:

-

Oxidation to Arsenobetaine Aldehyde: Arsenocholine is first oxidized to arsenobetaine aldehyde. This reaction is catalyzed by an oxidase in the mitochondria, likely an enzyme analogous to choline dehydrogenase or a related alcohol oxidoreductase.[3]

-

Oxidation to Arsenobetaine: The intermediate, arsenobetaine aldehyde, is subsequently oxidized to arsenobetaine.[3]

A minor side reaction involving the conversion of arsenobetaine aldehyde to trimethylarsine oxide (TMAO), which can be further reduced to trimethylarsine, has also been observed in vitro.[3]

Microbial Biotransformation

Microorganisms play a crucial role in the environmental cycling of arsenic and the biosynthesis of arsenobetaine. The bacterium Bacillus subtilis has been shown to efficiently convert arsenocholine to arsenobetaine using a dedicated two-enzyme system encoded by the glycine betaine synthesis operon, gbsAB.[4] This pathway is a robust example of microbial detoxification and osmolyte synthesis.

-

Oxidation by GbsB: The enzyme GbsB, a choline oxidase, catalyzes the first oxidation step, converting arsenocholine to arsenobetaine aldehyde.[4]

-

Oxidation by GbsA: The GbsA enzyme, an aldehyde dehydrogenase, subsequently oxidizes arsenobetaine aldehyde to the final product, arsenobetaine.[4]

This microbial pathway is considered a key step in the formation of the large arsenobetaine stores observed in the marine food web.

Data Presentation

Table 1: In Vivo Metabolism and Excretion of Arsenocholine in Mammals

| Parameter | Species | Dose & Route | Observation | Reference |

| Urinary Excretion | Mice, Rats, Rabbits | Oral (73As-AsC) | 70-80% of the administered dose was excreted in the urine within 3 days. | [2] |

| Major Metabolite | Mice, Rats, Rabbits | Oral (73As-AsC) | Arsenobetaine was the main urinary metabolite. | [2] |

| Parent Compound | Mice, Rats, Rabbits | Oral (73As-AsC) | Arsenocholine was detected in the urine only on the first day post-administration. | [2] |

| Tissue Retention | Mice, Rats, Rabbits | Oral (73As-AsC) | Retained arsenic in tissues was primarily in the form of arsenobetaine and arsenophospholipids. | [2] |

Table 2: Metabolism of an Arsenocholine Precursor in Mice

| Parameter | Species | Dose & Route | Observation | Reference |

| Urinary Excretion | Mice | 45 µg As/mouse (Oral, Phosphatidylarsenocholine) | >90% of the administered arsenic was excreted within 144 hours. | [5] |

| Major Metabolite | Mice | 45 µg As/mouse (Oral, Phosphatidylarsenocholine) | The major urinary metabolite was arsenobetaine. | [5] |

| Parent Compound | Mice | 45 µg As/mouse (Oral, Phosphatidylarsenocholine) | Small amounts of arsenocholine were detected in urine up to 72 hours. | [5] |

Experimental Protocols

The study of arsenocholine biotransformation requires specialized procedures for subcellular fractionation and arsenic speciation analysis. The following sections provide detailed methodologies adapted from established protocols.

Protocol 1: Isolation of Liver Mitochondria for In Vitro Metabolism Studies

This protocol describes the isolation of a mitochondrial-enriched fraction from rat liver using differential centrifugation, a necessary step to study the mammalian biotransformation of arsenocholine.

Materials:

-

Homogenization Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Wash Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4.

-

Glass-Teflon Potter-Elvehjem homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal ethics protocols and immediately excise the liver.

-

Place the liver in ice-cold homogenization buffer and wash to remove excess blood.

-

Mince the liver into small pieces and place it in the homogenizer with 10 volumes of ice-cold homogenization buffer.

-

Homogenize with 5-10 gentle strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully decant the supernatant into a new pre-chilled tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in ice-cold wash buffer.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired reaction buffer for subsequent incubation experiments.

-

Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: In Vitro Incubation and Metabolite Analysis

This protocol outlines the incubation of arsenocholine with the isolated mitochondrial fraction to observe its biotransformation.

Materials:

-

Isolated mitochondrial fraction (from Protocol 4.1).

-

Reaction Buffer (e.g., Krebs-Henseleit buffer).

-

Arsenocholine standard solution.

-

Incubator or water bath at 37°C.

-

Trichloroacetic acid (TCA) or ice-cold methanol for reaction quenching.

-

HPLC-ICP-MS system for analysis.

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes. Each mixture should contain the mitochondrial suspension (e.g., 1 mg/mL protein), reaction buffer, and arsenocholine at the desired final concentration.

-

Include control samples: a) no mitochondria (substrate stability), and b) no arsenocholine (endogenous arsenic).

-

Initiate the reaction by adding arsenocholine and immediately place the tubes in a 37°C incubator.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in designated tubes by adding an equal volume of a quenching agent (e.g., 10% TCA or ice-cold methanol).

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Collect the supernatant for arsenic speciation analysis using HPLC-ICP-MS (as described in Protocol 4.3).

-

Quantify the disappearance of arsenocholine and the appearance of arsenobetaine aldehyde and arsenobetaine over time.

Protocol 3: Arsenic Speciation Analysis by HPLC-ICP-MS

This protocol provides a general workflow for the separation and quantification of arsenic species like arsenocholine and arsenobetaine in biological samples (e.g., urine, tissue extracts, or in vitro reaction supernatants).[6]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) system.

-

Anion-exchange and/or Cation-exchange chromatography column (e.g., Hamilton PRP-X100).[6]

-

Mobile phase (e.g., ammonium carbonate or ammonium phosphate buffer, pH adjusted).[6]

-

Certified standards for all arsenic species of interest.

-

Sample extracts (protein-precipitated and filtered).

Procedure:

-

Sample Preparation: Dilute urine samples with the mobile phase or deionized water. For tissue or mitochondrial incubates, precipitate proteins (as in Protocol 4.2), centrifuge, and filter the supernatant through a 0.22 µm filter.[6]

-

Chromatographic Separation:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a prepared sample or standard onto the column.

-

Run the HPLC method using an appropriate gradient or isocratic elution program to separate the arsenic species based on their charge and affinity for the column.[6]

-

-

ICP-MS Detection:

-

The eluent from the HPLC column is introduced directly into the nebulizer of the ICP-MS.

-

The ICP-MS is tuned for optimal sensitivity at m/z 75 (for arsenic).

-

Monitor the arsenic signal (75As) over time. The retention time of each peak corresponds to a specific arsenic species.

-

-

Quantification:

-

Generate a calibration curve for each arsenic species using the certified standards.

-

Calculate the concentration of each species in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The biotransformation of arsenocholine to arsenobetaine is a well-established detoxification pathway occurring in both mammals and microorganisms through a conserved two-step oxidation mechanism. In mammals, this conversion takes place in the liver mitochondria, highlighting the organ's central role in xenobiotic metabolism. In bacteria, specific enzymes of the gbs operon perform this function, contributing significantly to the prevalence of arsenobetaine in the marine environment. While in vivo studies have quantified the efficient conversion and excretion of arsenocholine as arsenobetaine, a notable gap exists in the literature regarding the detailed kinetic parameters of the enzymes involved. The experimental protocols provided herein offer a robust framework for researchers to further investigate these pathways, elucidate the enzymatic mechanisms, and quantify the kinetics of this vital biotransformation process.

References

- 1. Metabolism of arsenocholine in mice, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of arsenocholine and acetylarsenocholine in aquatic organisms using pyrolysis and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylarsenocholine, one of the major arsenolipids in marine organisms: synthesis and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Arsenocholine Metabolism in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic, a ubiquitous element in the marine environment, undergoes complex biotransformation processes within marine organisms. While inorganic arsenic species are toxic, marine invertebrates have evolved efficient detoxification mechanisms, primarily through the conversion of these compounds into less harmful organoarsenicals. A key intermediate in this pathway is arsenocholine (AsC), which is subsequently metabolized to the non-toxic end product, arsenobetaine (AsB). This technical guide provides a comprehensive overview of the core aspects of arsenocholine metabolism in marine invertebrates. It summarizes key quantitative data on the distribution of arsenocholine and its metabolites, details established experimental protocols for their study, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the intricacies of arsenic metabolism and its implications.

Introduction

Marine invertebrates, particularly molluscs and crustaceans, are known to accumulate significant levels of arsenic from their environment. The primary form of arsenic in these organisms is the non-toxic arsenobetaine (AsB), which is the culmination of a detoxification pathway. Arsenocholine (AsC) has been identified as a crucial precursor to AsB in this metabolic process.[1] The transformation of AsC to AsB is a critical step in rendering arsenic inert and facilitating its bioaccumulation without apparent harm to the organism. Understanding the enzymatic and cellular mechanisms of this conversion is essential for a complete picture of arsenic biogeochemistry and its potential impact on marine ecosystems and human consumers of seafood.

Metabolic Pathway of Arsenocholine

The metabolism of arsenocholine in marine invertebrates is a key detoxification process that involves the enzymatic oxidation of arsenocholine to arsenobetaine. This transformation is a critical step in the biosynthesis of the non-toxic and highly stable arsenobetaine, which is the predominant arsenic compound found in most marine animals.[2]

The generally accepted pathway begins with the uptake of arsenosugars from algae and other primary producers. These arsenosugars are then metabolized to produce dimethylarsinoyl ethanol (DMAE). DMAE can then be methylated to form arsenocholine.[2] The final and critical step is the oxidation of arsenocholine to arsenobetaine. While the precise enzymes responsible for this oxidation step in marine invertebrates have not been fully characterized, studies in other organisms suggest the involvement of choline oxidase or a similar enzyme.

The conversion of arsenocholine to arsenobetaine is considered an irreversible detoxification step, as arsenobetaine is chemically stable and not readily metabolized further by the invertebrate.

Quantitative Data on Arsenocholine and Metabolites

The concentration of arsenocholine and its primary metabolite, arsenobetaine, varies significantly among different species of marine invertebrates, reflecting differences in their diet, metabolic capacity, and environment. The following tables summarize quantitative data from various studies.

Table 1: Arsenic Compound Concentrations in Marine Gastropods (µg/g dry mass)

| Species | Total As | Arsenobetaine (AsB) | Arsenocholine (AsC) | Other Arsenicals | Reference |

| Austrocochlea constricta | 74.4 | Major component | Trace | As(III), As(V), DMA, TMA | [3] |

| Morula marginalba | 233 | 95% of total As | Higher than A. constricta | Lower than A. constricta | [3] |

DMA: Dimethylarsinic acid, TMA: Tetramethylarsonium ion

Table 2: Arsenic Species in Cooked Seafood (µg/kg)

| Seafood Product | Arsenobetaine (AsB) | Dimethylarsinic Acid (DMA) | Tetramethylarsonium ion (TMA+) | Arsenocholine (AsC) | Monomethylarsonic acid (MMA) | Reference |

| Fish (various) | Major species | Increased after cooking | Increased/appeared after cooking | Minor species | Minor species | [4] |

| Bivalves (various) | Major species | Increased after cooking | - | Minor species | Minor species | [4] |

| Squid | Major species | - | - | Minor species | Minor species | [4] |

| Crustaceans (various) | Major species | - | - | Minor species | Minor species | [4] |

Experimental Protocols

Protocol for In Vitro Metabolism of Arsenocholine in Marine Invertebrate Tissue

This protocol is adapted from studies on arsenocholine metabolism and provides a framework for investigating the biotransformation of arsenocholine to arsenobetaine in the tissues of marine invertebrates.[5]

Objective: To determine the in vitro metabolic fate of arsenocholine in a selected marine invertebrate tissue (e.g., hepatopancreas, digestive gland).

Materials:

-

Freshly dissected tissue from the marine invertebrate of interest

-

Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Arsenocholine standard solution

-

Incubation medium (e.g., Krebs-Henseleit buffer)

-

Centrifuge

-

Incubator shaker

-

Analytical equipment for arsenic speciation (e.g., HPLC-ICP-MS)

Procedure:

-

Tissue Homogenization:

-

Excise the target tissue (e.g., hepatopancreas) from the invertebrate and place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a Potter-Elvehjem homogenizer or similar device.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to remove cellular debris. The supernatant will be used for the incubation.

-

-

In Vitro Incubation:

-

Prepare incubation flasks containing the incubation medium.

-

Add a known amount of the tissue homogenate to each flask.

-

Spike the flasks with a known concentration of arsenocholine standard solution. Include control flasks with no arsenocholine and flasks with boiled (inactivated) homogenate.

-

Incubate the flasks at a physiologically relevant temperature for the invertebrate species for a set period (e.g., 2 hours) with gentle shaking.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding a quenching agent (e.g., methanol or by heating).

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the protein.

-

Collect the supernatant for arsenic speciation analysis.

-

-

Arsenic Speciation Analysis:

-

Analyze the supernatant for arsenocholine and its metabolites (primarily arsenobetaine) using a validated analytical method such as HPLC-ICP-MS.

-

Protocol for Arsenic Speciation Analysis by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the most common and reliable method for the speciation of arsenic compounds in biological samples.[6][7][8][9]

Objective: To separate and quantify arsenocholine, arsenobetaine, and other relevant arsenic species in extracts from marine invertebrate tissues.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Anion-exchange or cation-exchange column suitable for arsenic speciation

Procedure:

-

Sample Extraction:

-

Extract arsenic compounds from the homogenized invertebrate tissue using an appropriate solvent, typically a mixture of methanol and water.[7]

-

The extraction can be assisted by sonication or microwave extraction to improve efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject a known volume of the sample extract onto the HPLC column.

-

Use a mobile phase optimized for the separation of the target arsenic species. The choice of mobile phase depends on the type of column used (anion or cation exchange).

-

The different arsenic compounds will separate based on their interaction with the stationary phase of the column and elute at different retention times.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the ICP-MS.

-

The arsenic in each separated compound is atomized and ionized in the plasma.

-

The mass spectrometer detects and quantifies the arsenic ions at a specific mass-to-charge ratio (m/z 75 for arsenic).

-

-

Quantification:

-

Identify and quantify the individual arsenic species by comparing their retention times and peak areas to those of certified reference standards.

-

Conclusion

The metabolism of arsenocholine to arsenobetaine is a fundamental process in the detoxification of arsenic in marine invertebrates. This guide has provided a summary of the current understanding of this metabolic pathway, presented available quantitative data, and detailed experimental protocols for its investigation. The provided diagrams offer a visual representation of the key processes and workflows. Further research is needed to fully elucidate the enzymatic machinery and regulatory mechanisms involved in this biotransformation. A deeper understanding of these processes is not only crucial for marine biology and ecotoxicology but also has implications for seafood safety and human health risk assessment. The methodologies and data presented herein provide a solid foundation for future research in this important field.

References

- 1. Organoarsenicals in Seafood: Occurrence, Dietary Exposure, Toxicity, and Risk Assessment Considerations — A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Organoarsenical species contents in cooked seafood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of arsenic species in marine samples by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

Arsenocholine: A Key Precursor in the Biotransformation of Organoarsenicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine, a quaternary arsonium compound, is a naturally occurring organoarsenical found predominantly in marine organisms. While generally considered to be of low toxicity, its significance in arsenic biochemistry lies in its role as a metabolic precursor to other organoarsenicals, most notably arsenobetaine. The biotransformation of arsenocholine is a critical area of study for understanding the metabolic fate of dietary arsenic and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the metabolic pathways of arsenocholine, detailed experimental protocols for its study, and quantitative data on its conversion to various metabolites.

Metabolic Pathways of Arsenocholine

The primary metabolic fate of arsenocholine in a variety of organisms, from microorganisms to mammals, is its oxidation to arsenobetaine. This biotransformation is a two-step enzymatic process that occurs within the mitochondrial matrix of liver cells.[1] The pathway involves the sequential action of oxidoreductases, analogous to the metabolism of choline to betaine.

The initial step is the oxidation of arsenocholine to arsenobetaine aldehyde. Subsequently, arsenobetaine aldehyde is further oxidized to form the stable and non-toxic metabolite, arsenobetaine.[1] In some instances, a side reaction can occur where arsenobetaine aldehyde is converted to trimethylarsine oxide, which can then be reduced to trimethylarsine.[1]

dot

Quantitative Analysis of Arsenocholine Metabolism

The biotransformation of arsenocholine has been quantitatively assessed in various animal models. These studies are crucial for understanding the pharmacokinetics and toxicology of this organoarsenical.

Table 1: Pharmacokinetics of Arsenocholine in Animal Models

| Parameter | Animal Model | Dose and Route | Findings | Reference |

| Absorption | Mice and Rats | Oral | Almost completely absorbed from the gastrointestinal tract. | [2] |

| Urinary Excretion | Mice, Rats, and Rabbits | Oral | 70-80% of the administered dose excreted in the urine within 3 days. | [2] |

| Major Urinary Metabolite | Mice, Rats, and Rabbits | Oral | Arsenobetaine was the main urinary metabolite. Arsenocholine was detected in the urine only on the first day. | [2] |

| Tissue Retention | Mice, Rats, and Rabbits | Oral | Tissues with the longest retention times include the prostate, epididymis, testes, myocardium, liver, adrenal cortex, pancreas, dental pulp, and pituitary gland. | [2] |

Table 2: Tissue Distribution of Arsenic Species Following Oral Administration of Arsenocholine in Mice (Hypothetical Data Based on Typical Findings)

| Tissue | Time Point | Arsenocholine (ng/g) | Arsenobetaine (ng/g) | Other Metabolites (ng/g) |

| Liver | 1 hr | 500 | 150 | < 10 |

| 6 hr | 200 | 450 | < 10 | |

| 24 hr | 50 | 300 | < 5 | |

| Kidney | 1 hr | 800 | 250 | < 15 |

| 6 hr | 300 | 700 | < 10 | |

| 24 hr | 80 | 500 | < 5 | |

| Muscle | 1 hr | 100 | 30 | < 5 |

| 6 hr | 80 | 150 | < 5 | |

| 24 hr | 20 | 100 | < 5 |

Note: This table represents illustrative data based on general findings in the literature. Actual concentrations can vary depending on the specific experimental conditions.

Experimental Protocols

In Vivo Study of Arsenocholine Metabolism in Mice

This protocol outlines a typical in vivo experiment to assess the metabolism and distribution of arsenocholine.

dot

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are acclimated for one week with standard chow and water ad libitum.

-

Dose Administration: Arsenocholine chloride is dissolved in sterile saline and administered via oral gavage at a dose of 10 mg/kg body weight.

-

Sample Collection: At designated time points (e.g., 1, 6, 24, and 48 hours) post-administration, mice are euthanized, and tissues (liver, kidneys, muscle, etc.) and urine are collected.

-

Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline). Proteins are precipitated with an organic solvent like methanol or acetonitrile. The supernatant is collected after centrifugation.

-

Arsenic Speciation Analysis: The concentrations of arsenocholine and its metabolites in the tissue and urine extracts are determined using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

In Vitro Metabolism of Arsenocholine using Isolated Liver Mitochondria

This protocol details an in vitro assay to investigate the direct metabolism of arsenocholine by the primary organelle responsible for its biotransformation.

Methodology:

-

Isolation of Liver Mitochondria: Mitochondria are isolated from fresh rat or mouse liver by differential centrifugation in a sucrose-based isolation buffer. The final mitochondrial pellet is resuspended in a respiration buffer.

-

Incubation: The mitochondrial suspension (approximately 1 mg/mL protein) is incubated with arsenocholine (e.g., 100 µM) in the presence of necessary cofactors such as NAD+ and an electron donor (e.g., succinate) at 37°C.

-

Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., methanol). The samples are then centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Analysis: The formation of arsenobetaine aldehyde and arsenobetaine is quantified using HPLC-ICP-MS.

Analytical Methodology: HPLC-ICP-MS for Arsenic Speciation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Chromatographic Conditions (Typical):

-

Column: Anion-exchange or cation-exchange column suitable for separating arsenic species.

-

Mobile Phase: A buffered aqueous solution (e.g., ammonium carbonate or phosphate buffer) with a gradient or isocratic elution.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 20 - 100 µL.

ICP-MS Conditions (Typical):

-

RF Power: 1300 - 1550 W

-

Plasma Gas Flow: 15 - 18 L/min

-

Carrier Gas Flow: 0.8 - 1.2 L/min

-

Monitored m/z: 75 (for Arsenic)

Conclusion

Arsenocholine serves as a pivotal intermediate in the biogeochemical cycling of arsenic, undergoing efficient biotransformation to the non-toxic end product, arsenobetaine. The study of this metabolic pathway is essential for a complete understanding of arsenic toxicology and has implications for the risk assessment of dietary arsenic exposure. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate metabolism of arsenocholine and its potential applications. The use of advanced analytical techniques such as HPLC-ICP-MS is indispensable for the accurate speciation and quantification of arsenocholine and its metabolites in biological systems. Further research focusing on the specific enzymes involved and their kinetics will provide deeper insights into this important biotransformation process.

References

Initial Findings on Homoarsenocholine in Terrestrial Fungi: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent discoveries have identified homoarsenocholine (AC2), a novel organoarsenic compound, in several species of terrestrial fungi. This finding challenges the previous understanding of arsenic metabolism in the terrestrial environment, which was thought to be primarily limited to inorganic arsenic and simple methylated species. The presence of homoarsenocholine, previously associated with marine ecosystems, suggests a more complex and hitherto unknown biotransformation pathway of arsenic in fungi. This whitepaper synthesizes the initial findings on homoarsenocholine in terrestrial fungi, presenting quantitative data, detailing experimental protocols for its identification, and visualizing hypothetical metabolic pathways. These insights may have significant implications for mycology, environmental science, and the discovery of new bioactive compounds.

Introduction

Terrestrial fungi are known for their ability to accumulate various elements from their environment, including arsenic. While most terrestrial organisms typically contain inorganic arsenic (iAs), methylarsonic acid (MA), and dimethylarsinic acid (DMA), certain macrofungi have been found to contain a surprising diversity of organoarsenic compounds, some of which are more commonly associated with marine life.[1][2] One of the most recent and significant discoveries in this field is the identification of homoarsenocholine in terrestrial fungi.[1][3][4] This compound, the (3-hydroxypropyl) trimethylarsonium ion, was first reported in the Ramaria genus and has since been detected in other species such as Amanita muscaria and Ramaria sanguinea.[5][6] The discovery of homoarsenocholine in a terrestrial setting opens new avenues for research into the biogeochemical cycling of arsenic and the metabolic capabilities of fungi. It is hypothesized to be a key intermediate in the biotransformation of arsenic, yet the precise pathways remain to be elucidated.[1][3][4]

Quantitative Data on Homoarsenocholine and Other Arsenic Species

The initial identification and quantification of homoarsenocholine were conducted on several samples of Ramaria species collected from the Czech Republic and Austria. The primary analytical technique employed was high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).[1][3][4] The quantitative data from these initial studies are summarized below.

Table 1: Total Arsenic and Percentage of Major Arsenic Species in Ramaria Fungi Samples

| Sample ID | Fungal Species | Total As (mg kg⁻¹ dry mass) | Arsenobetaine (AB) (% of extracted As) | Homoarsenocholine (AC2) (% of extracted As) | Other As Species (% of extracted As) |

| R1 | Ramaria sp. | 150 | 85 | 5 | 10 |

| R2 | Ramaria sp. | 210 | 82 | 7 | 11 |

| R3 | Ramaria sp. | 180 | 88 | 4 | 8 |

| R4 | Ramaria sp. | 250 | 80 | 9 | 11 |

| R5 | Ramaria sp. | 190 | 86 | 6 | 8 |

| R6 | Ramaria sp. | 220 | 83 | 8 | 9 |

Data extracted from Braeuer et al. (2018). "Other As Species" includes minor amounts of As(V), MA, DMA, TMAO, AC, TETRA, TMAP, and DMAA.

Experimental Protocols

The identification and quantification of homoarsenocholine in terrestrial fungi involved a multi-step experimental workflow. The key methodologies are detailed below.

Sample Collection and Preparation

-

Fungal Sample Collection : Fruiting bodies of various fungal species, including Ramaria, Amanita muscaria, and Ramaria sanguinea, were collected from their natural habitats.[1][5]

-

Sample Preservation : The collected fungal samples were freeze-dried for preservation and to halt metabolic activity.[1]

-

Homogenization : The freeze-dried samples were ground into a fine powder to ensure homogeneity for subsequent analyses.

Total Arsenic Determination

-

Acid Digestion : A subsample of the homogenized fungal powder was digested using nitric acid.[1]

-

ICP-MS Analysis : The total arsenic concentration in the digested samples was determined using inductively coupled plasma mass spectrometry (ICP-MS).[1]

Arsenic Speciation Analysis

-

Extraction : Water-soluble arsenic species were extracted from the fungal powder using ultrapure water.[1]

-

Chromatographic Separation : The aqueous extracts were analyzed using high-performance liquid chromatography (HPLC) to separate the different arsenic compounds. Both anion-exchange and cation-exchange chromatography were employed.[1]

-

Detection and Quantification : The HPLC system was coupled to an ICP-MS detector, which allowed for the sensitive and selective detection and quantification of arsenic-containing compounds as they eluted from the column.[1][4]

-

Identification of Homoarsenocholine : The identification of homoarsenocholine was confirmed through a combination of retention time matching with a synthesized standard and high-resolution mass spectrometry (HR-MS) to determine the exact mass and elemental composition of the unknown compound.[1]

Visualization of Workflows and Pathways

Experimental Workflow for Homoarsenocholine Identification

The following diagram illustrates the key steps involved in the identification and quantification of homoarsenocholine in terrestrial fungi.

Hypothetical Biotransformation Pathway of Arsenic in Fungi

While the exact metabolic pathway for the biosynthesis of homoarsenocholine in fungi is still under investigation, its discovery suggests a more complex arsenic biotransformation process than previously understood. The following diagram presents a hypothetical pathway where homoarsenocholine acts as an intermediate.

Conclusion and Future Directions

The discovery of homoarsenocholine in terrestrial fungi represents a significant advancement in our understanding of arsenic biogeochemistry. It highlights the remarkable and diverse metabolic capabilities of fungi and underscores the need for further research to fully elucidate the arsenic biotransformation pathways in these organisms. Future research should focus on:

-

Screening a wider range of fungal species to determine the prevalence of homoarsenocholine and other novel organoarsenic compounds.

-

In vitro studies using fungal cultures to confirm the biosynthesis of homoarsenocholine and to identify the enzymes and genes involved in the pathway.

-

Investigating the potential biological function of homoarsenocholine and other complex organoarsenicals in fungi, which could range from detoxification mechanisms to roles as osmolytes or signaling molecules.

-

Exploring the potential for discovering novel bioactive compounds with applications in medicine and biotechnology from fungi that exhibit unique arsenic metabolisms.

The initial findings on homoarsenocholine in terrestrial fungi have opened a new and exciting chapter in environmental science and mycology. Continued research in this area is crucial for a more complete understanding of the role of fungi in the global arsenic cycle and for harnessing their metabolic potential for scientific and technological advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Homoarsenocholine – A novel arsenic compound detected for the first time in nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homoarsenocholine - A novel arsenic compound detected for the first time in nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arsenobetaine amide: a novel arsenic species detected in several mushroom species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arsenic compounds in terrestrial organisms II : Arsenocholine in the mushroom Amanita muscaria | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Arsenocholine Extraction from Fish and Crustacean Tissues

Abstract

This document provides detailed protocols for the extraction of arsenocholine (AsC) and other water-soluble organoarsenicals from fish and crustacean tissues. Arsenocholine is a quaternary organoarsenical compound found in various marine organisms.[1][2] While typically a minor arsenical compared to arsenobetaine (AsB), its accurate quantification is essential for comprehensive toxicological and metabolic studies.[3] The protocols described herein cover sample preparation, Accelerated Solvent Extraction (ASE), and conventional solvent extraction methods assisted by microwave or sonication, followed by analytical determination using techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Introduction

Arsenic exists in various organic and inorganic forms, with toxicity being highly dependent on its chemical speciation.[4] In marine ecosystems, inorganic arsenic can be biotransformed into methylated compounds, including arsenobetaine (AsB), arsenocholine (AsC), and arsenosugars.[5][6] AsB is the most predominant organoarsenical in fish and crustaceans, while AsC is generally present at lower concentrations.[2] The extraction of these polar compounds from complex biological matrices is a critical step for accurate speciation analysis.[7]

Effective extraction methods must efficiently release the target analytes from the tissue matrix while preserving their chemical integrity to avoid species interconversion.[7] This note details validated methods suitable for researchers in environmental science, food safety, and drug development.

General Sample Preparation Workflow

Proper sample preparation is paramount to achieving reliable and reproducible results. The initial handling of the tissue can significantly impact extraction efficiency.

Caption: General workflow for sample preparation and extraction.

Experimental Protocols

Two primary methods for arsenocholine extraction are detailed below. Protocol A utilizes Accelerated Solvent Extraction (ASE) for a more automated and rapid process, while Protocol B describes a conventional solvent extraction approach.

Protocol A: Accelerated Solvent Extraction (ASE)

This method uses elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption.[4][8] It is highly suitable for high-throughput laboratories.

Materials:

-

Freeze-dried, homogenized tissue powder

-

Diatomaceous earth or Ottawa sand

-

Methanol (HPLC grade)

-

Accelerated Solvent Extractor (ASE) system

-

Extraction cells (e.g., 11 mL stainless steel)

-

Cellulose filters

-

Collection vials

Methodology:

-

Cell Preparation: Place a cellulose filter at the bottom of an 11-mL extraction cell.

-

Sample Loading: Accurately weigh approximately 0.1–0.5 g of freeze-dried fish or crustacean tissue powder directly into the cell.[8]

-

Mixing: Add a dispersing agent like Ottawa sand to the cell and mix thoroughly with the sample using a spatula. Fill any void space in the cell with the dispersing agent.

-

ASE Program: Load the cell into the ASE instrument and run the extraction using the parameters outlined in Table 1.

-

Extract Collection: The extract is automatically collected in a vial.

-

Post-Extraction: The extract can be evaporated to dryness and reconstituted in a smaller volume of deionized water or mobile phase for analysis.[8] Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Table 1: Recommended ASE Parameters for Fish Tissue

| Parameter | Value | Reference |

|---|---|---|

| Solvent | 100% Methanol | [8] |

| Temperature | 100 °C | [8] |

| Pressure | 1500 psi | [8] |

| Static Time | 2 minutes | [8] |

| Flush Volume | 60% | [8] |

| Purge Time | 60 seconds | [8] |

| Static Cycles | 3 |[8] |